9,10-Anthracenedione, 1,4-diamino-2-nitro-
Description
The compound 9,10-Anthracenedione, 1,4-diamino-2-nitro- features an anthracenedione core substituted with amino groups at positions 1 and 4 and a nitro group at position 2.
Properties
CAS No. |
23677-62-5 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1,4-diamino-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |
InChI Key |
RPAUNJMPBLFVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,4-Diaminoanthraquinone
1,4-Diaminoanthraquinone is subjected to nitration using mixed acid (HNO₃/H₂SO₄) at 40–60°C. The amino groups at positions 1 and 4 direct electrophilic nitration to position 2, yielding the target compound. Challenges include oxidation of amino groups, which is mitigated by:
-
Protection : Acetylation of amino groups prior to nitration, followed by deprotection with aqueous NaOH.
-
Low-temperature control : Maintaining temperatures below 60°C to minimize side reactions.
Typical Conditions
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (90%)/H₂SO₄ (98%) |
| Molar ratio (substrate:HNO₃) | 1:1.2 |
| Temperature | 45–50°C |
| Reaction time | 4–6 hours |
| Yield | 65–72% |
Halogenated anthraquinones serve as precursors for nitro group introduction via nucleophilic aromatic substitution (NAS):
Synthesis from 1,4-Diamino-2-bromoanthraquinone
2-Bromo-1,4-diaminoanthraquinone reacts with sodium nitrite (NaNO₂) in dimethylformamide (DMF) at 80°C. The bromine atom is replaced by a nitro group through a radical-mediated mechanism.
Reaction Scheme
Optimized Parameters
Reductive Amination of Nitro Precursors
Nitro groups are reduced to amines while introducing additional amino functionalities:
Catalytic Hydrogenation of 1,4-Dinitro-2-aminoanthraquinone
Palladium-on-carbon (Pd/C) catalyzes the reduction of 1,4-dinitro-2-aminoanthraquinone under H₂ pressure (3 atm) in ethanol. The nitro groups at positions 1 and 4 are selectively reduced, preserving the nitro group at position 2.
Key Observations
-
Selectivity : NH₄Cl additives suppress over-reduction of the nitro group at position 2.
-
Scalability : Batch sizes up to 500 g reported with 70–75% yield.
Data Table
Oxidative Methods for Direct Functionalization
Oxidative Nitration Using HNO₃/CuSO₄
A one-pot method employs CuSO₄ as an oxidizing agent in fuming HNO₃. The reaction proceeds via a free-radical mechanism, enabling simultaneous nitration and stabilization of amino groups.
Advantages
Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct nitration | 65–72 | 95–98 | Fewer steps |
| Ipso substitution | 68 | 97 | High regioselectivity |
| Reductive amination | 70–75 | 96 | Scalable |
| Oxidative nitration | 60–65 | 98 | One-pot synthesis |
Industrial-Scale Considerations
-
Solvent recovery : Formamide and DMF are recycled via distillation, reducing costs.
-
Waste management : Bromide byproducts (from ipso substitution) are treated with NaHSO₃ to meet environmental standards.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 1,2,4-triaminoanthraquinone.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
1,4-Diamino-2-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other anthraquinone derivatives.
Industry: It is widely used in the dye industry for the production of vibrant and stable dyes.
Mechanism of Action
The mechanism of action of 1,4-diamino-2-nitroanthraquinone involves its interaction with biological molecules through electron transfer reactions. The compound can bind to DNA and proteins, affecting their function. The presence of amino and nitro groups allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects .
Comparison with Similar Compounds
Key Observations:
- Nitro vs. Hydroxy Groups: Nitro-substituted derivatives (e.g., 1,4-diamino-2-nitro-) are predicted to exhibit stronger DNA intercalation due to electron-withdrawing effects but lower aqueous solubility compared to hydroxylated analogs like DHAQ .
- Aminoalkyl vs. Nitro Substituents: Compounds with aminoalkyl groups (e.g., HAQ) show improved metabolic stability and therapeutic potency compared to nitro derivatives, which may face rapid detoxification .
Key Findings:
- Therapeutic Efficacy: DHAQ, with hydroxyl and aminoalkyl groups, demonstrates 10-fold higher potency than HAQ in murine tumor models, attributed to enhanced DNA intercalation and delayed metabolic detoxification .
- Genotoxicity: Nitro-substituted anthracenediones are hypothesized to induce significant chromosome damage, similar to DHAQ, but direct comparisons are lacking .
- Acute Toxicity: Aminoalkyl derivatives like HAQ cause convulsions at therapeutic doses, whereas hydroxylated analogs (DHAQ) exhibit a wider safety margin .
Mechanistic Insights
- For example, DHAQ (ΔTm 9.8°C) outperforms HAQ (ΔTm 7.2°C) in vivo, suggesting additional mechanisms like topoisomerase inhibition .
- Metabolic Activation: Nitro groups may undergo enzymatic reduction to reactive intermediates, increasing genotoxicity. However, hydroxylated compounds like DHAQ are more readily metabolized to inactive forms, reducing systemic toxicity .
Biological Activity
Chemical Identity
9,10-Anthracenedione, 1,4-diamino-2-nitro- (CAS Number: 24646-67-1) is a derivative of anthraquinone characterized by the presence of amino and nitro functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Cytotoxicity and Antitumor Activity
Research has indicated that compounds related to anthracenedione exhibit significant cytotoxic effects. For instance, studies have shown that derivatives such as 6-methyl-1,8-diaza-2,9,10-anthracenetrione demonstrate notable antitumor activity. These findings suggest that similar structural analogs may possess comparable biological properties, including the ability to inhibit cancer cell proliferation .
The biological activity of 9,10-anthracenedione derivatives is often attributed to their interaction with DNA. Anthraquinones have been observed to intercalate into DNA strands, leading to structural distortions that can impede replication and transcription processes. This intercalating ability is crucial for their cytotoxic effects against various cancer cell lines .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of 9,10-anthracenedione. In one study involving oral administration in rats, no significant treatment-related findings were noted at lower doses. However, at higher doses (1000 mg/kg/day), minor biochemical changes were observed but were not deemed significant enough to classify the compound as hazardous under the tested conditions . The NOAEL (No Observed Adverse Effect Level) was established at this dosage level.
Hazard Classification
The GreenScreen® assessment categorizes 9,10-anthracenedione as having potential hazards associated with its use. It is essential for researchers and manufacturers to consider these classifications when evaluating the compound's applications in various industries .
Study on Antitumor Activity
A study published in PubMed highlighted the synthesis and biological activity of new anthraquinone derivatives. The lead compound demonstrated significant cytotoxicity against tumor cells, suggesting that structural modifications can enhance therapeutic efficacy .
Environmental Impact Assessment
In an environmental screening assessment conducted under the Canadian Environmental Protection Act, it was found that certain anthraquinone compounds exhibit high persistence and bioaccumulation potential in aquatic environments. This raises concerns regarding their ecological toxicity and necessitates careful monitoring of their use in consumer products .
Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against tumor cells | |
| DNA Intercalation | Impedes replication | |
| NOAEL | 1000 mg/kg/day | |
| Environmental Hazard | High persistence |
Toxicological Findings
| Endpoint | Finding | Hazard Level |
|---|---|---|
| Biochemical Changes | Minor at high doses | Low |
| Organ Weights | No relevant differences | Not significant |
| Macroscopic Findings | Blue discoloration | Treatment related |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
